N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide is a compound that belongs to the class of thiazolo[4,5-b]pyridinesThe combination of thiazole and pyridine moieties in a single molecule provides multiple reactive sites, making it a versatile scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the naphthamide group. One common method involves the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the development of robust purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different substituents on the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It shows promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:
- 5-methoxythiazolo[4,5-b]pyridin-2-amine
- 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid
Uniqueness
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide is unique due to its specific substitution pattern and the presence of the naphthamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-11-10-12(2)20-17-16(11)24-19(21-17)22-18(23)15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSCUKSFIQAERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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